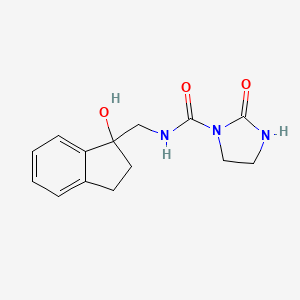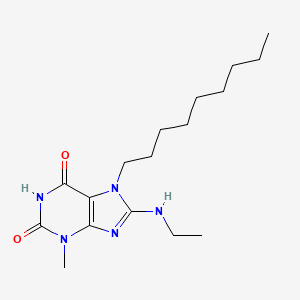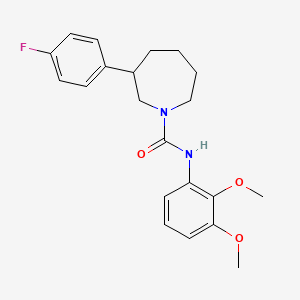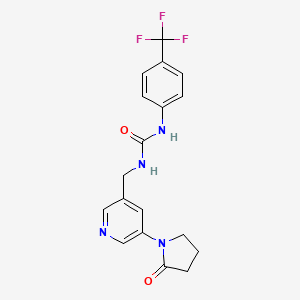
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazolidine derivatives can be achieved through various methods, including Maillard-type reactions, as seen in the formation of N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids . These reactions typically involve the interaction of creatinine with reducing carbohydrates, such as ribose or glucose, under thermal treatment. The resulting compounds are characterized using techniques like LC-MS, LC-TOF-MS, and NMR experiments .
Molecular Structure Analysis
The molecular structure of imidazolidine derivatives can be complex, with the potential for stereoisomerism due to the presence of stereogenic centers. For instance, N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides exhibit diastereoisomerism, which can be analyzed using NMR spectroscopy, including 1D and 2D NOESY experiments . The configurations of the stereogenic centers are assigned based on coupling constants and NOESY data .
Chemical Reactions Analysis
The chemical reactivity of imidazolidine derivatives can vary depending on their specific functional groups and substituents. For example, the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives involves the use of coupling methodology, characterized by chromatographic and spectrometric methods . These derivatives can exhibit antimicrobial and antifungal activities, indicating their potential for chemical interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. X-ray crystallography can provide insights into the crystalline structure of these compounds, as demonstrated by the analysis of a 2-thioxoimidazolidin-4-one derivative . The intermolecular interactions within the crystal lattice can be visualized using Hirshfeld surface analysis, which helps to understand the compound's stability and potential interactions .
科学的研究の応用
Antimicrobial Applications
Research has demonstrated that compounds with structural features similar to "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide" have been synthesized and evaluated for antimicrobial activities. For instance, a series of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibited antimicrobial and antifungal activities against a variety of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Abd Alhameed et al., 2019).
Synthesis and Characterization
Compounds bearing the oxoimidazolidine moiety or related structures have been synthesized and characterized, with a focus on understanding their chemical properties and reactivity. For example, studies on the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates explore new chemical spaces and potential applications in material science and organic synthesis (Uršič et al., 2010).
Taste Modulation
Investigations into the taste modulating properties of N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids formed from creatinine and reducing carbohydrates highlight the potential of related compounds in food science. These compounds were found to enhance the typical thick-sour mouthdryness and mouthfulness imparted by stewed beef juice, suggesting their utility in food flavoring and enhancement (Kunert et al., 2011).
Antifungal Activity
The synthesis and evaluation of new derivatives, such as 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives, have been reported for their antifungal activity. These compounds represent a broader class of substances with potential applications in agriculture and medicine to combat fungal infections (Aytemir et al., 2003).
特性
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-12-15-7-8-17(12)13(19)16-9-14(20)6-5-10-3-1-2-4-11(10)14/h1-4,20H,5-9H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSNSLZDJJCZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)N3CCNC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)
![(5-bromofuran-2-yl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2531096.png)
![N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2531097.png)
![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2531098.png)




![methyl (2E)-2-[(carbamoylamino)imino]propanoate](/img/structure/B2531107.png)
![6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2531110.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531113.png)
![N-(4-fluoro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531114.png)
